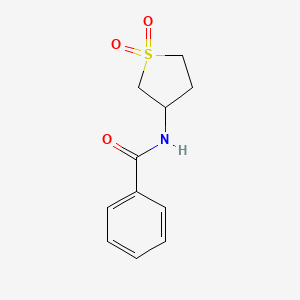
N-(1,1-dioxidotetrahydro-3-thienyl)benzamide
説明
N-(1,1-dioxidotetrahydro-3-thienyl)benzamide, also known as DTTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DTTB is a thienylbenzamide derivative that has shown promising results in various studies, making it a subject of interest in the scientific community.
作用機序
Target of Action
The primary target of N-(1-hydroxy-1-oxothiolan-3-yl)benzamide, also known as N-(1,1-dioxidotetrahydro-3-thienyl)benzamide or N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide, is the G protein-gated inwardly-rectifying potassium (GIRK) channel . GIRK channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane .
Mode of Action
This compound acts as a GIRK channel activator . It binds to the GIRK channels, leading to their activation. The activated GIRK channels allow potassium ions to flow out of the cell, which can hyperpolarize the cell membrane and decrease the cell’s excitability .
Biochemical Pathways
The activation of GIRK channels by N-(1-hydroxy-1-oxothiolan-3-yl)benzamide affects the potassium ion homeostasis in the cell . This can influence various biochemical pathways that are sensitive to the cell’s electrical state, including signal transduction pathways and neurotransmitter release .
Pharmacokinetics
Similar compounds have shown improved metabolic stability over the prototypical urea-based compounds . This suggests that N-(1-hydroxy-1-oxothiolan-3-yl)benzamide may also have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability .
Result of Action
The activation of GIRK channels by N-(1-hydroxy-1-oxothiolan-3-yl)benzamide can lead to a decrease in the cell’s excitability . This can have various molecular and cellular effects, depending on the type of cell and its physiological context .
Action Environment
The action, efficacy, and stability of N-(1-hydroxy-1-oxothiolan-3-yl)benzamide can be influenced by various environmental factors. These can include the presence of other drugs or substances that can interact with GIRK channels, the pH and ion concentrations in the cell’s environment, and the cell’s metabolic state .
実験室実験の利点と制限
N-(1,1-dioxidotetrahydro-3-thienyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. This compound is also stable under normal laboratory conditions, making it easy to handle and store. However, this compound has certain limitations, such as its low solubility in water and its potential toxicity to cells at high concentrations. These limitations need to be taken into consideration when designing experiments involving this compound.
将来の方向性
There are several future directions for research involving N-(1,1-dioxidotetrahydro-3-thienyl)benzamide. One potential direction is to further investigate its anticancer properties and its potential use in cancer therapy. Another direction is to explore its potential as an antimicrobial agent and its use in the development of new antibiotics. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential.
科学的研究の応用
N-(1,1-dioxidotetrahydro-3-thienyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antibacterial properties. In a study conducted on breast cancer cells, this compound was found to induce apoptosis, which is the programmed cell death of cancer cells. This compound has also been shown to inhibit the growth of various fungi and bacteria, making it a potential candidate for the development of new antimicrobial agents.
特性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c13-11(9-4-2-1-3-5-9)12-10-6-7-16(14,15)8-10/h1-5,10H,6-8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNTYENVGMMMBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-amino-N-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B3930498.png)
![4-[2-furyl(propionylamino)methyl]-3-hydroxy-2-naphthoic acid](/img/structure/B3930506.png)
![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B3930513.png)

![1-{5-[2-hydroxy-3-(4-methyl-1-piperidinyl)propoxy]-2-methyl-1-phenyl-1H-indol-3-yl}ethanone](/img/structure/B3930528.png)
![N,2-dimethyl-N-(2-methylprop-2-en-1-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3930534.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B3930544.png)
![11-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3930554.png)


![N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-chlorophenyl)methyl]nicotinamide](/img/structure/B3930568.png)
![3-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-4-ethoxybenzoic acid](/img/structure/B3930574.png)
![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B3930594.png)
![1-(2-chloro-4-nitrophenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B3930595.png)